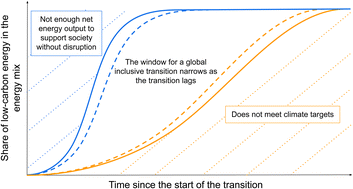Emerging consensus on net energy paves the way for improved integrated assessment modeling
Energy & Environmental Science Pub Date: 2023-11-28 DOI: 10.1039/D3EE00772C
Abstract
Extracting, processing, and delivering energy requires energy itself, which reduces the net energy available to society and yields considerable socioeconomic implications. Yet, most mitigation pathways and transition models overlook net energy feedbacks, specifically related to the decline in the quality of fossil fuel deposits, as well as energy requirements of the energy transition. Here, we summarize our position across 8 key points that converge to form a prevailing understanding regarding EROI (Energy Return on Investment), identify areas of investigation for the Net Energy Analysis community, discuss the consequences of net energy in the context of the energy transition, and underline the issues of disregarding it. Particularly, we argue that reductions in net energy can hinder the transition if demand-side measures are not implemented and adopted to limit energy consumption. We also point out the risks posed for the energy transition in the Global South, which, while being the least responsible for climate change, may be amongst the most impacted by both the climate crisis and net energy contraction. Last, we present practical avenues to consider net energy in mitigation pathways and Integrated Assessment Models (IAMs), emphasizing the necessity of fostering collaborative efforts among our different research communities.


Recommended Literature
- [1] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [2] Catalytic asymmetric synthesis of 5-membered alicyclic α-quaternary β-amino acids via [3 + 2]-photocycloaddition of α-substituted acrylates†
- [3] Five new coordination polymers with a Y-shaped N-heterocyclic carboxylic acid: structural diversity, bifunctional luminescence sensing and magnetic properties†
- [4] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [5] Sr4B10O18(OH)2·2H2O: a new UV nonlinear optical material with a [B10O23]16− building block†
- [6] Salt modified starch: sustainable, recyclable plastics
- [7] Pyridine imines as ligands in luminescent iridium complexes†
- [8] Ferritin nanocage-based antigen delivery nanoplatforms: epitope engineering for peptide vaccine design†
- [9] Correction: In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes
- [10] Entrapment of a pyridine derivative within a copper–palladium alloy: a bifunctional catalyst for electrochemical reduction of CO2 to alcohols with excellent selectivity and reusability†

Journal Name:Energy & Environmental Science
Research Products
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9









